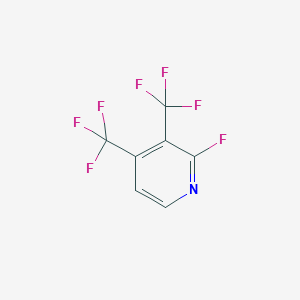

2-Fluoro-3,4-bis(trifluorometil)piridina

Descripción general

Descripción

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical and industrial applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Fluorinated Compounds

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is primarily utilized as a versatile building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, enabling the creation of new derivatives with tailored properties for specific applications in both academic and industrial settings.

Types of Reactions

The compound is known to participate in several reaction types:

- Nucleophilic Substitution Reactions : The fluorine atoms can be replaced by nucleophiles, facilitating the formation of various substituted pyridine derivatives.

- Oxidation and Reduction Reactions : While less common due to the stability imparted by the fluorine atoms, the compound can still undergo redox reactions under specific conditions.

Common Reagents and Conditions

- Selectfluor® : Used for introducing fluorine atoms into the pyridine ring.

- Trifluoromethylating Agents : Employed to add trifluoromethyl groups to the pyridine structure.

Biological Applications

Pharmaceutical Development

The compound is being investigated for its role in developing pharmaceuticals with improved pharmacokinetic properties. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in creating aminopyridines known for their pharmacological activities such as antimicrobial and anticancer effects.

Biochemical Interactions

2-Fluoro-3,4-bis(trifluoromethyl)pyridine exhibits significant biochemical activity due to its interaction with enzymes and proteins. For instance, it has been shown to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. The presence of fluorine enhances binding affinity to target biomolecules, potentially leading to specific therapeutic outcomes.

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are used in developing pesticides and herbicides that offer enhanced efficacy and stability. The trifluoromethyl group contributes to improved biological activity against pests while maintaining lower toxicity profiles for non-target organisms.

Industrial Applications

In addition to its roles in pharmaceuticals and agrochemicals, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is utilized in materials science for producing polymers and coatings with enhanced thermal stability and chemical resistance. Its unique properties allow it to be incorporated into formulations that require robust performance under extreme conditions.

Case Study 1: Drug Development

A study explored the synthesis of aminopyridines from 2-Fluoro-3,4-bis(trifluoromethyl)pyridine as potential anticancer agents. The synthesized derivatives showed promising activity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry .

Case Study 2: Agrochemical Synthesis

Research demonstrated that derivatives of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine could be effectively used as precursors for developing novel fungicides with enhanced efficacy against resistant strains of pathogens .

Mecanismo De Acción

Target of Action

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is primarily used as a reactant in the preparation of aminopyridines . Aminopyridines are a class of compounds that have been found to have a wide range of biological activities, including acting as antagonists at various receptor sites .

Mode of Action

The compound acts as a reactant in amination reactions, which are chemical reactions in which an amine group is introduced into a molecule . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It is known that the compound is involved in the synthesis of aminopyridines , which can affect various biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

As a reactant in chemical syntheses, its bioavailability would be determined by the properties of the final product, such as the aminopyridines .

Result of Action

The primary result of the action of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is the production of aminopyridines . These compounds have a wide range of biological activities, depending on their specific structures and targets.

Análisis Bioquímico

Biochemical Properties

2-Fluoro-3,4-bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms enhance its binding affinity to target biomolecules, leading to specific interactions. For instance, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, it can bind to certain proteins, altering their conformation and function. These interactions are crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit receptors, leading to downstream signaling events. These molecular interactions result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Fluoro-3,4-bis(trifluoromethyl)pyridine remains stable under specific conditions, maintaining its activity over extended periods. Degradation products may form under certain conditions, potentially altering its biological effects. Long-term exposure to 2-Fluoro-3,4-bis(trifluoromethyl)pyridine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects may occur. For example, high doses of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine have been associated with hepatotoxicity and nephrotoxicity in animal models. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine can influence metabolic flux, altering the levels of specific metabolites within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .

Transport and Distribution

The transport and distribution of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is essential for elucidating its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the use of Selectfluor® as a fluorinating agent, which facilitates the substitution of hydrogen atoms with fluorine . Another approach involves the reaction of pyridine with trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound often employs vapor-phase reactions, which allow for efficient and scalable synthesis. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of such compounds .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3,4-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Selectfluor®: Used for introducing fluorine atoms into the pyridine ring.

Trifluoromethylating Agents: Employed for adding trifluoromethyl groups to the pyridine structure.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties but different substitution patterns.

4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A bipyridine derivative with two trifluoromethyl groups, used in coordination chemistry.

Uniqueness

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity profiles .

Actividad Biológica

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound is primarily utilized in the synthesis of various aminopyridines, which are significant in medicinal chemistry due to their diverse biological applications. Understanding the biological activity of this compound involves exploring its mechanism of action, biochemical interactions, and effects on cellular processes.

Target of Action

The primary target of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is its role as a reactant in the synthesis of aminopyridines. These derivatives are known for their pharmacological properties, including antimicrobial and anticancer activities. The compound acts as a reactant in amination reactions, facilitating the introduction of amine groups into various molecular frameworks.

Mode of Action

This compound influences biochemical pathways by modulating enzyme activity and interacting with cellular receptors. It has been noted to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis. Such interactions can lead to alterations in metabolic pathways and potentially impact drug efficacy and toxicity.

2-Fluoro-3,4-bis(trifluoromethyl)pyridine exhibits significant biochemical properties due to the presence of multiple fluorine atoms. These atoms enhance the compound's binding affinity to target biomolecules, leading to specific interactions that can affect enzyme activity and protein conformation.

Cellular Effects

The compound's influence on cellular processes has been documented in various studies. It has been shown to modulate cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This modulation can result in changes in cell proliferation and apoptosis, indicating potential therapeutic applications in cancer treatment.

Research Findings

Recent studies have highlighted the compound's ability to alter gene expression related to metabolic processes. For instance, it has been observed to affect genes involved in energy metabolism, suggesting that it may play a role in metabolic disorders. The interaction with specific enzymes can lead to inhibition or activation, influencing downstream signaling events critical for cellular homeostasis.

Case Study 1: Interaction with Cytochrome P450

In a study examining the interaction of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine with cytochrome P450 enzymes, it was found that the compound could inhibit enzyme activity by binding to active sites. This inhibition was linked to altered drug metabolism rates, emphasizing the importance of this compound in pharmacokinetic studies.

Case Study 2: Impact on MAPK Signaling

Another investigation focused on the effects of this compound on MAPK signaling pathways. The results indicated that exposure to 2-Fluoro-3,4-bis(trifluoromethyl)pyridine led to significant changes in cell proliferation rates in human cancer cell lines. The modulation of this pathway suggests potential applications in cancer therapeutics by targeting specific signaling mechanisms.

Summary Table: Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes impacting drug metabolism |

| Cell Signaling Modulation | Affects MAPK pathway influencing cell proliferation and apoptosis |

| Gene Expression Alteration | Modulates expression of genes involved in metabolic processes |

| Therapeutic Potential | Possible applications in cancer treatment and metabolic disorder management |

Propiedades

IUPAC Name |

2-fluoro-3,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPEPLPDVBJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.